molecular formula C7H7NO B027631 3-Acetylpyridine CAS No. 350-03-8

3-Acetylpyridine

Cat. No. B027631
Key on ui cas rn: 350-03-8
M. Wt: 121.14 g/mol
InChI Key: WEGYGNROSJDEIW-UHFFFAOYSA-N
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Patent
US04588733

Procedure details

In a variation on this chalcone procedure, the lithium compound IV can be reacted with acetonitrile or with acetaldehyde followed by oxidation to give the corresponding 3-acetylpyridine. This acetylpyridine is then reacted with an appropriate substituted aldehyde in a Claisen-Schmidt condensation to give a chalcone as described earlier although it would be an isomeric ("reverse") chalcone. That is, reduction of the carbonyl group of the chalcone would give an alcohol of type III which would be similar to that obtained according to scheme I discussed earlier.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C=[CH:8][C:9]([C:11]2[CH:16]=C[CH:14]=[CH:13][CH:12]=2)=[O:10])C=CC=CC=1.[Li].C(=O)C.C(#[N:23])C>>[C:9]([C:11]1[CH:16]=[N:23][CH:14]=[CH:13][CH:12]=1)(=[O:10])[CH3:8] |^1:16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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